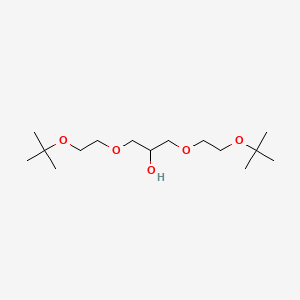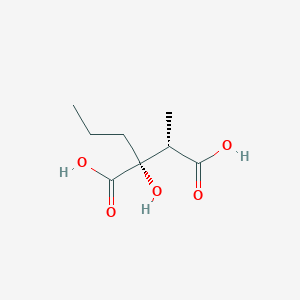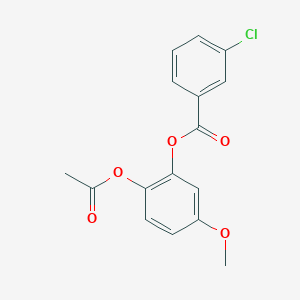
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol is a complex organic compound with a unique structure characterized by multiple ether linkages and a hydroxyl group
Méthodes De Préparation
The synthesis of 2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol involves several steps. One common method includes the substitution reaction of isobutyronitrile with 1,4-dihalogenated butane to obtain 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate undergoes further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid. Finally, reduction of this acid with a boron reducing agent followed by hydrolysis and acidification produces the target compound .
Analyse Des Réactions Chimiques
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Mécanisme D'action
The mechanism of action of 2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ether linkages provide stability and flexibility, allowing the compound to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects in different applications .
Comparaison Avec Des Composés Similaires
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol can be compared with similar compounds such as:
2,6,10,14-Tetramethyl-2-hexadecene: Similar in structure but lacks the ether linkages and hydroxyl group.
2,2,6,6-Tetramethyl-4-piperidinol: Contains a similar tetramethyl structure but differs in the presence of a piperidine ring.
Pristane (2,6,10,14-Tetramethylpentadecane): A hydrocarbon with a similar tetramethyl structure but lacks the ether and hydroxyl functionalities.
These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its distinct properties and applications.
Propriétés
Numéro CAS |
834861-01-7 |
|---|---|
Formule moléculaire |
C15H32O5 |
Poids moléculaire |
292.41 g/mol |
Nom IUPAC |
1,3-bis[2-[(2-methylpropan-2-yl)oxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C15H32O5/c1-14(2,3)19-9-7-17-11-13(16)12-18-8-10-20-15(4,5)6/h13,16H,7-12H2,1-6H3 |
Clé InChI |
ZPKLWTHCWNGHKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCOCC(COCCOC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)

![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)

![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)
![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)



